Smolecule

Root Cause Analysis & Performance Maximization
Specifications & Pricing

Ciraparantag molar ratio required for reversal

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Ciraparantag

CAS No.: 1438492-26-2
Cat. No.: S523841

Ciraparantag Dosing & Molar Ratios

Get Quote

The table below summarizes the key quantitative data for Ciraparantag (also known as PER977) based on

preclinical and clinical studies.

Anticoagulant
Reversed

Reported Molar Ratio
(Ciraparantag :
Anticoagulant)

Effective IV Dose in
Human Trials

Key Measurement /
Assay

Rivaroxaban

Apixaban

Edoxaban

Enoxaparin

(LMWH)

Dabigatran

~30:1 (in rabbit liver
laceration model) [1]

Information not specified in
available sources

Information not specified in
available sources

Information not specified in
available sources

Information not specified in
available sources

180 mg [2]

60 mg [2]

100-300 mg [1]

100-200 mg [1]

Information not
specified in available
sources

Whole Blood Clotting
Time (WBCT)

Whole Blood Clotting
Time (WBCT)

Whole Blood Clotting
Time (WBCT)

Whole Blood Clotting
Time (WBCT)

Information not specified
in available sources
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The mechanism by which Ciraparantag binds to and neutralizes various anticoagulants is illustrated below.
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Ciraparantag's universal reversal mechanism

Experimental Protocols & Troubleshooting

Protocol 1: Reversal Assessment in Healthy Volunteers

This is a summary of the methodology used in key Phase 2 clinical trials [2].

e 1. Subject Preparation: Enroll healthy subjects aged 50-75 years. Exclude individuals with
significant clinical history, especially bleeding/clotting disorders or recent anticoagulant use.
¢ 2. Anticoagulation to Steady-State:
o For Apixaban: Administer 10 mg orally, twice daily for 3.5 days [2].
o For Rivaroxaban: Administer 20 mg orally, once daily for 3 days [2].
¢ 3. Confirm Anticoagulation: Verify steady-state using Whole Blood Clotting Time (WBCT). For
apixaban, WBCT should be 220% above baseline 2.75 hours after the last dose. For rivaroxaban,
WBCT should be >225% above baseline 3.75 hours after the last dose [2].
e 4. Administration of Ciraparantag: Randomize subjects to receive a single intravenous dose of
Ciraparantag or placebo (3:1 ratio). Infuse over 10 minutes.
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o For apixaban reversal: Administer 3 hours after the last apixaban dose.
o For rivaroxaban reversal: Administer 4 hours after the last rivaroxaban dose [2].
o 5. Efficacy Measurement: Serial testing of manual WBCT at multiple timepoints post-infusion (e.g.,
15 min, 30 min, 1 hr, 3 hr, 5 hr, 24 hr). A "responder” is defined as a subject whose WBCT returns to
within 10% of baseline within 1 hour and is sustained for 5-6 hours [2].

The workflow for this clinical assessment is as follows:
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Clinical trial workflow for reversal assessment

Protocol 2: In Vivo Rat Tail Transection Bleeding Model
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This protocol is based on preclinical animal studies [1].

1. Animal Model: Use rat models for the experiment.
2. Anticoagulation: Administer a high dose of the target DOAC (e.qg., rivaroxaban, apixaban,

dabigatran) to the animals.

3. Ciraparantag Administration: Administer Ciraparantag via intravenous injection after
anticoagulation is confirmed.

4. Bleeding Challenge: Perform a standardized tail transection.

5. Efficacy Measurement: Collect and measure the total blood loss from the tail wound. Efficacy is
demonstrated by a reduction in bleeding volume by >90%, bringing it back to the normal range for un-
anticoagulated rats [1].

Protocol 3: Ex Vivo Reversal in Human Plasma

This method is used for initial, proof-of-concept reversal assessment [1].

¢ 1. Plasma Collection: Obtain platelet-poor plasma from healthy human volunteers.

¢ 2. Anticoagulant Spiking: Spike the plasma with the target DOAC (e.g., rivaroxaban, apixaban).

¢ 3. Ciraparantag Addition: Add Ciraparantag to the spiked plasma in a dose-dependent manner.

e 4, Activity Measurement: Use a chromogenic anti-Factor Xa assay to measure FXa activity before
and after the addition of Ciraparantag. Successful reversal is shown by the restoration of anti-FXa
activity to normal levels [1].

Frequently Asked Questions (FAQS)

Q1: Why is the molar ratio for rivaroxaban reversal so much higher than a 1:1 binding stoichiometry?
The ~30:1 molar ratio observed in animal models [1] suggests the mechanism is not simple 1:1 binding.
Ciraparantag likely works through non-covalent hydrogen bonds and charge-charge interactions to
sequester the anticoagulant, a process that may require a significant molar excess to be effective in a

physiological environment.

Q2: What is the most critical parameter to measure when assessing Ciraparantag's efficacy? The
Whole Blood Clotting Time (WBCT) is crucial. Standard plasma-based assays (e.g., prothrombin time,
activated partial thromboplastin time, anti-Xa) are unreliable because the reagents (like citrate or kaolin) can
disrupt the binding between Ciraparantag and the anticoagulant, freeing the drug and masking the reversal

effect [2]. WBCT, which requires no reagents, accurately reflects the hemostatic condition in the body.

© 2026 Smolecule. All rights reserved. 4/6 Tech Support


https://www.sciencedirect.com/topics/medicine-and-dentistry/ciraparantag
https://www.smolecule.com/products/s523841?utm_src=pdf-body
https://www.smolecule.com/products/s523841?utm_src=pdf-body
https://www.sciencedirect.com/topics/medicine-and-dentistry/ciraparantag
https://www.sciencedirect.com/topics/medicine-and-dentistry/ciraparantag
https://www.smolecule.com/products/s523841?utm_src=pdf-body
https://www.smolecule.com/products/s523841?utm_src=pdf-body
https://www.smolecule.com/products/s523841?utm_src=pdf-body
https://www.sciencedirect.com/topics/medicine-and-dentistry/ciraparantag
https://www.sciencedirect.com/topics/medicine-and-dentistry/ciraparantag
https://www.smolecule.com/products/s523841?utm_src=pdf-body
https://www.smolecule.com/products/s523841?utm_src=pdf-body
https://www.smolecule.com/products/s523841?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8900496/
https://www.smolecule.com/products/s523841?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Root Cause Analysis & Performance Maximization

S m O | e C u | e Specifications & Pricing

Q3: What are the common adverse effects of Ciraparantag in clinical trials? The agent is generally well-
tolerated. The most commonly reported adverse events are mild and transient, including hot flashes/flushing
and dysgeusia (altered taste) [2] [1]. No serious adverse events or procoagulant effects have been reported

in the available studies.

Q4: How does Ciraparantag compare to Andexanet Alfa as a reversal agent? Ciraparantag is a small
synthetic molecule considered a potential universal reversal agent for DOACs and heparins [1]. Andexanet
Alfa, in contrast, is a large recombinant modified protein that acts as a decoy for Factor Xa inhibitors [3]. A
key difference noted in a rabbit study was that Ciraparantag did not increase total plasma levels of the

anticoagulant, whereas Andexanet Alfa caused a 6-fold increase in rivaroxaban plasma concentration [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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